molecular formula C18H20N4O3 B2597836 4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309711-77-9

4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No. B2597836
CAS RN: 2309711-77-9
M. Wt: 340.383
InChI Key: KWUFMKGFZYTRJJ-UHFFFAOYSA-N
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Description

4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one, also known as IPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug development. IPP is a piperazinylpyridine derivative with a molecular weight of 339.4 g/mol.

Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

The compound 4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a part of a study that led to the discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure. These compounds, including 2-methoxyphenylpiperazine derivatives, showed promise as partial agonists for dopamine receptors. Their ability to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors suggests potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).

Metabolism of Flumatinib in CML Patients

Another related compound, Flumatinib, demonstrated significant findings in the metabolism studies involving chronic myelogenous leukemia (CML) patients. The main metabolites of Flumatinib were identified, revealing insights into the drug's metabolic pathways in humans. This information is crucial for understanding the drug's efficacy and safety profile (Gong et al., 2010).

Synthesis and Antiemetic Properties

A series of 4-piperazinopyrimidines, including compounds with a methylthio substituent, exhibited a broad range of pharmacological properties such as antiemetic, tranquilizing, and analgesic effects. These findings highlight the diverse therapeutic potential of piperazine derivatives in clinical applications (Mattioda et al., 1975).

P2Y12 Antagonists for Platelet Aggregation Inhibition

Piperazinyl glutamate pyridines, acting as P2Y12 antagonists, were identified for their potent inhibition of platelet aggregation. This discovery opens avenues for the development of new treatments for thrombotic diseases, underscoring the importance of such compounds in cardiovascular research (Parlow et al., 2010).

Anticancer Activity of Piperazine Derivatives

Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated significant antiarrhythmic and antihypertensive activities. Their alpha-adrenolytic properties suggest potential applications in cancer treatment, further expanding the therapeutic scope of piperazine derivatives (Malawska et al., 2002).

properties

IUPAC Name

4-(6-propan-2-yloxypyridine-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(2)25-16-7-6-14(11-20-16)18(24)21-9-10-22(17(23)12-21)15-5-3-4-8-19-15/h3-8,11,13H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUFMKGFZYTRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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